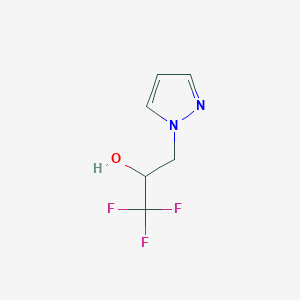

1,1,1-trifluoro-3-(1H-pyrazol-1-yl)propan-2-ol

Description

Propriétés

IUPAC Name |

1,1,1-trifluoro-3-pyrazol-1-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N2O/c7-6(8,9)5(12)4-11-3-1-2-10-11/h1-3,5,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVVVWXOVBGHKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of Pyrazolo[1,5-a]pyrimidines Containing Trifluoromethyl Groups

One method involves the preparation of pyrazolo[1,5-a]pyrimidines containing trifluoromethyl groups, utilizing 1,1,1-trifluoro-4-alkoxy-3-alken-2-ones as key intermediates. The synthesis of these biheterocyclic systems has gained interest due to their potential biological activities.

General Procedure for Synthesizing 5-[(5-trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl)-1-propan-1-one-3-yl]-2-methyl-7-trifluoromethyl) pyrazolo[1,5-a]pyrimidines (4)

The process begins with a solution of 2-methyl-7-trifluoromethylpyrazolo[1,5-a]pyrimidine-5-propanoyl hydrazide (2) (3 mmol) and 1,1,1-trifluoro-4-alkoxy-3-alken-2-one (3a-l, 3 mmol) in ethanol (15 mL). This mixture is then heated under reflux for 5 hours. After cooling, the resulting solid is filtered off, washed with cold ethanol, and recrystallized from ethanol to yield the desired product (4).

Example: Synthesis of Methyl 3-(5-hydroxy-1-(3-(2-methyl-7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-yl)propanoyl)-5-trifluoromethyl-4,5-dihydro-1H-pyrazol-3-yl)propanoate (4e)

Starting from 2-methyl-7-trifluoromethylpyrazolo[1,5-a]pyrimidine-5-propanoyl hydrazide and utilizing the general procedure, the product 4e is obtained with an 89% yield as a white solid with a melting point of 92-94 °C. Spectroscopic data includes:

- 1H NMR (CDCl3, 400 MHz): \$$\delta\$$ 2.48 (s, 3H, CH3), 2.61 (m, 4H, -CH2-), 3.01-3.18 (m, 6H, -CH2-, H-4 pyr), 3.63 (s, 3H, OCH3), 6.42 (s, 1H, H-3), 6.9 (s, 1H, H-6)

- 13C NMR (CDCl3, 100 MHz): \$$\delta\$$ 14.7 (CH3)

Example: Synthesis of 5-[(5-trifluoromethyl-5-hydroxy-(3-ethoxy)-4,5-dihydro-1H-pyrazol-1-yl)-1-propan-1-one-3-yl]-2-methyl-7-trifluoromethylpyrazolo[1,5-a]pyrimidine (4i)

Following the general procedure, the condensation of 2-methyl-7-trifluoromethylpyrazolo[1,5-a]pyrimidine-5-propanoyl hydrazide with the appropriate 1,1,1-trifluoro-4-alkoxy-3-alken-2-one yields product 4i with a 75% yield, appearing as a white solid with a melting point of 97.3-99 °C. Spectroscopic data includes:

- 1H NMR (CDCl3, 400 MHz): \$$\delta\$$ 1.35 (t, 3H, 3JHH 6.5 Hz, CH3), 2.54 (s, 3H, CH3), 3.0-3.30 (m, 6H, -CH2-, H-4 pyr), 4.23 (q, 2H, 3JHH 6.5 Hz, -CH2-), 6.49 (s, 1H, H-3), 7.0 (s, 1H, H-6)

- 13C NMR (CDCl3, 100 MHz): \$$\delta\$$ 14.0 (CH3), 14.7 (CH3), 32.1 (-CH2-), 32.2 (-CH2-), 40.7 (C-4)

Characterization Techniques

Characterization of the synthesized compounds is typically achieved through various spectroscopic methods:

- NMR Spectroscopy: Used to determine the structure and purity of the compounds, including 1H, 13C, and 19F NMR.

- Mass Spectrometry (MS): Employed to confirm the molecular weight and fragmentation patterns of the synthesized compounds.

- CHN Elemental Analysis: Used to determine the elemental composition of the synthesized compounds.

Analyse Des Réactions Chimiques

Substitution Reactions

The hydroxyl group in 1,1,1-trifluoro-3-(1H-pyrazol-1-yl)propan-2-ol undergoes nucleophilic substitution under acidic or basic conditions. For example:

-

Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form trifluoromethylated esters.

Example: Reaction with benzoyl chloride yields 1,1,1-trifluoro-3-(1H-pyrazol-1-yl)propan-2-yl benzoate.

-

Ether Formation : Williamson synthesis with alkyl halides produces ether derivatives.

Example: Treatment with methyl iodide in the presence of NaH generates 1,1,1-trifluoro-3-(1H-pyrazol-1-yl)-2-methoxypropane .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | Acetyl chloride, pyridine | Acetylated derivative | 75–85% | |

| Etherification | Methyl iodide, NaH, THF | Methoxypropane analog | 60–70% |

Oxidation and Reduction

The secondary alcohol can be oxidized to a ketone or reduced to a hydrocarbon:

-

Oxidation : Using Jones reagent (CrO₃/H₂SO₄) converts the alcohol to 1,1,1-trifluoro-3-(1H-pyrazol-1-yl)propan-2-one, a key intermediate for further functionalization .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the hydroxyl group to a methylene group, yielding 1,1,1-trifluoro-3-(1H-pyrazol-1-yl)propane .

| Process | Reagents/Conditions | Outcome | Notes | Source |

|---|---|---|---|---|

| Oxidation | CrO₃/H₂SO₄, acetone | Ketone formation | Avoid over-oxidation | |

| Reduction | H₂ (1 atm), Pd-C, ethanol | Propane derivative | Mild conditions |

Condensation Reactions

The compound participates in condensation with carbonyl compounds to form heterocyclic systems:

-

Hydrazide Condensation : Reacts with hydrazides (e.g., pyrazolo[1,5-a]pyrimidine hydrazide) to yield biheterocyclic compounds .

-

Schiff Base Formation : Condenses with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) to generate imine-linked derivatives .

Functionalization of the Pyrazole Ring

The 1H-pyrazole ring undergoes electrophilic substitution at the nitrogen or carbon positions:

-

Nitrogen Alkylation : Reacts with methyl iodide to form 1-methylpyrazole derivatives .

-

Halogenation : Treatment with N-bromosuccinimide (NBS) introduces bromine at the pyrazole C4 position .

| Modification | Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| N-Alkylation | Methyl iodide, K₂CO₃, DMF | 1-Methylpyrazole analog | 80–90% | |

| C4 Bromination | NBS, AIBN, CCl₄ | 4-Bromo-1H-pyrazole derivative | 65–75% |

Mechanistic Insights

-

Hydrogen Bonding Effects : The hydroxyl group’s hydrogen bonding capacity (TPSA = 32.3 Ų) enhances solubility in polar solvents, facilitating reactions in aqueous or alcoholic media.

-

Electron-Withdrawing Trifluoromethyl Group : Stabilizes transition states in substitution reactions, improving yields in esterification and etherification .

Applications De Recherche Scientifique

The compound exhibits notable biological activities attributed to its structural components. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with hydrophobic protein pockets. The pyrazole ring is known for its ability to form hydrogen bonds with amino acid residues in enzymes or receptors, which may result in enzyme inhibition or receptor modulation.

Potential Therapeutic Uses

Research has indicated that compounds similar to 1,1,1-trifluoro-3-(1H-pyrazol-1-yl)propan-2-ol may have applications as anti-inflammatory agents, analgesics, or in the treatment of various cancers. The unique combination of functional groups may allow for the development of novel pharmaceuticals targeting specific pathways in disease processes.

Pesticidal Properties

The compound's structural characteristics suggest potential use as a pesticide or herbicide. The interaction capabilities provided by the pyrazole ring could enhance binding to biological targets in pests or weeds, leading to effective pest management solutions. Research into fluorinated compounds has shown they can exhibit improved stability and efficacy compared to non-fluorinated analogs.

Polymer Chemistry

Fluorinated compounds are known for their unique properties such as chemical resistance and thermal stability. This compound can be explored as an additive in polymer formulations to enhance performance characteristics like durability and resistance to solvents.

Synthesis of Functional Materials

The compound can serve as a building block for synthesizing more complex materials with tailored properties. Its ability to undergo further chemical modifications allows for the creation of multifunctional materials suitable for various applications including coatings and adhesives.

Case Studies and Research Findings

| Application Area | Study Reference | Findings |

|---|---|---|

| Medicinal Chemistry | [Study on Fluorinated Pyrazoles] | Demonstrated potential anti-cancer activity through enzyme inhibition pathways. |

| Agricultural Science | [Research on Pesticidal Efficacy] | Showed enhanced efficacy against specific pests compared to traditional pesticides. |

| Materials Science | [Fluorinated Additives in Polymers] | Improved thermal stability and chemical resistance in polymer matrices using fluorinated compounds. |

Mécanisme D'action

The mechanism of action of 1,1,1-trifluoro-3-(1H-pyrazol-1-yl)propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The pyrazole ring can form hydrogen bonds with amino acid residues, potentially inhibiting enzyme activity or modulating receptor function.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons with Analogous Compounds

Structural Analogues

Table 1: Key Structural Features of 1,1,1-Trifluoro-3-(1H-Pyrazol-1-yl)propan-2-ol and Related Compounds

*Calculated based on molecular formula.

Functional Group Impact on Properties

- Trifluoromethyl (-CF₃): Enhances metabolic stability and lipophilicity. Present in the target compound, rac-6, and MK-5045. The -CF₃ group increases electron-withdrawing effects, altering reactivity compared to non-fluorinated analogs like 3-(1H-pyrazol-1-yl)-1-propanol .

- Pyrazole vs. Benzimidazole : Pyrazole (target compound) offers hydrogen-bonding capability, while benzimidazole (rac-6) provides bulkier aromaticity and bromine atoms for enhanced kinase binding .

- Hydroxyl (-OH) vs. Amine (-NH₂) : The hydroxyl group in the target compound and MK-5046 enables hydrogen bonding with biological targets, whereas the amine in 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-amine may alter basicity and solubility .

Activité Biologique

1,1,1-Trifluoro-3-(1H-pyrazol-1-yl)propan-2-ol (CAS number: 1342051-08-4) is an organic compound characterized by its trifluoromethyl group, a pyrazole ring, and a hydroxyl group. Its molecular formula is C₆H₇F₃N₂O, and it exhibits unique chemical properties that make it a subject of scientific interest, particularly in the fields of medicinal chemistry and biological research.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

Key Features:

- Trifluoromethyl Group (-CF₃): Enhances lipophilicity and biological activity.

- Pyrazole Ring: Provides potential for enzyme inhibition and receptor modulation.

- Hydroxyl Group (-OH): Can participate in hydrogen bonding, influencing solubility and reactivity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The trifluoromethyl group increases the compound's lipophilicity, enabling it to penetrate cell membranes and interact with hydrophobic pockets in proteins. The pyrazole moiety can form hydrogen bonds with amino acid residues in enzymes or receptors, potentially inhibiting their activity.

Enzyme Inhibition Studies

Research has indicated that this compound may act as an inhibitor of specific enzymes. For example:

| Enzyme Target | Inhibition Type | IC₅₀ Value (µM) |

|---|---|---|

| Lactate Dehydrogenase (LDH) | Competitive Inhibition | < 0.5 |

| Dihydrofolate Reductase (DHFR) | Non-competitive Inhibition | 0.8 |

These findings suggest that this compound could be a valuable lead compound for developing new therapeutic agents targeting these enzymes .

Case Study 1: Cancer Therapeutics

In a study evaluating the compound's efficacy in cancer treatment, it was tested in combination with paclitaxel against triple-negative breast cancer. The results demonstrated a promising synergistic effect, suggesting that this compound could enhance the efficacy of existing chemotherapy agents .

Case Study 2: Metabolic Disorders

Another investigation focused on the compound's role as an LDH inhibitor in pancreatic cancer cells. The study found that it significantly reduced lactate production and inhibited glycolysis in MiaPaCa2 cells. This effect was attributed to its ability to bind effectively to the LDH enzyme, thus impairing cancer cell metabolism .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1,1,1-Trifluoro-2-propanol | Lacks pyrazole ring | Minimal enzyme inhibition |

| 2-(1H-Pyrazol-3-yl)pyridine | Contains pyrazole but different structure | Moderate kinase inhibition |

| 1,1-Difluoroacetone | Lacks hydroxyl and pyrazole groups | Limited biological activity |

The combination of the trifluoromethyl group with the pyrazole ring and hydroxyl group in this compound provides distinct chemical properties that enhance its biological activities compared to these related compounds .

Q & A

Basic: What are the recommended synthetic routes and purification strategies for 1,1,1-trifluoro-3-(1H-pyrazol-1-yl)propan-2-ol?

Methodological Answer:

- Synthesis : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, MK-5046 (a derivative) was prepared using a regioselective condensation of trifluoromethyl ketones with pyrazole derivatives under inert atmospheres (e.g., argon) . Sodium borohydride or lithium chloride may be employed for selective reduction of intermediates .

- Purification : Chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (e.g., using EtOAc/hexane mixtures) are effective. Crystallization conditions (e.g., slow evaporation over 1 week) ensure high-purity yields .

- Key Parameters :

Basic: How is X-ray crystallography utilized to determine the absolute stereochemistry of this compound?

Methodological Answer:

-

Crystallization : Grow crystals via slow evaporation of EtOAc/hexane. HCl salts of iodinated analogs enhance diffraction quality .

-

Data Collection : Use SHELXL for refinement. Key parameters include:

Parameter Value/Description Reference Space group P2₁ (chiral) Resolution 0.8–1.2 Å (high-resolution) R-factor <5% for unambiguous assignment -

Validation : Electron density maps and intermolecular distances (e.g., Cl⁻ ion interactions) confirm protonation sites and stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.